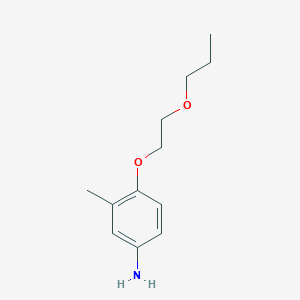
4-(2-Cyclohexylethoxy)-3-methylaniline
Overview
Description
“4-(2-Cyclohexylethoxy)-3-methylaniline” is a chemical compound with the molecular formula C14H21NO . It has a molecular weight of 219.32 . This compound is also known as "4-(2-Cyclohexylethoxy)aniline" .
Synthesis Analysis
The synthesis of “4-(2-Cyclohexylethoxy)-3-methylaniline” and its derivatives has been studied in the context of their potential as radiosensitizers . Nine derivatives of 4-(2-cyclohexylethoxy)aniline were designed and their biological effects were evaluated .
Molecular Structure Analysis
The molecular structure of “4-(2-Cyclohexylethoxy)-3-methylaniline” is represented by the formula C14H21NO . The InChI key for this compound is FOTYCYDONCOHDO-UHFFFAOYSA-N .
Chemical Reactions Analysis
The chemical reactions involving “4-(2-Cyclohexylethoxy)-3-methylaniline” have been studied in the context of its role as a radiosensitizer . The compound has been shown to increase the radiosensitivity of several lung cancer cells in vitro and in vivo .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Cyclohexylethoxy)-3-methylaniline” include a molecular weight of 219.32 and a molecular formula of C14H21NO . The compound is a solid at room temperature .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “4-(2-Cyclohexylethoxy)-3-methylaniline” could involve further exploration of its potential as a radiosensitizer . Additionally, the development of new derivatives of this compound could provide further insights into its mechanism of action and potential therapeutic applications .
properties
IUPAC Name |
4-(2-cyclohexylethoxy)-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12-11-14(16)7-8-15(12)17-10-9-13-5-3-2-4-6-13/h7-8,11,13H,2-6,9-10,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHZJKBYNPWXCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OCCC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Cyclohexylethoxy)-3-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine](/img/structure/B3171052.png)




![4-[4-(Tert-pentyl)phenoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171098.png)

![N-[3-(4-Amino-2-methylphenoxy)propyl]-N,N-dimethylamine](/img/structure/B3171120.png)



